1-[(2-methylphenyl)methyl]-4-(prop-1-en-2-yl)-1H-1,2,3-triazole
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Overview
Description
1-[(2-methylphenyl)methyl]-4-(prop-1-en-2-yl)-1H-1,2,3-triazole is a synthetic organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a 2-methylphenyl group and a prop-1-en-2-yl group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-methylphenyl)methyl]-4-(prop-1-en-2-yl)-1H-1,2,3-triazole can be achieved through various synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction typically requires a copper(I) catalyst and proceeds under mild conditions, yielding the desired triazole product with high regioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired production scale. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-[(2-methylphenyl)methyl]-4-(prop-1-en-2-yl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(2-methylphenyl)methyl]-4-(prop-1-en-2-yl)-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-methylphenyl)methyl]-4-(prop-1-en-2-yl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of cytochrome P450 enzymes, affecting the metabolism of other compounds.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-methylphenyl)methyl]-4-(prop-2-yn-1-yl)-1H-1,2,3-triazole
- 1-[(2-methylphenyl)methyl]-4-(prop-1-en-2-yl)-1H-1,2,4-triazole
- 1-[(2-methylphenyl)methyl]-4-(prop-1-en-2-yl)-1H-1,2,3-oxadiazole
Uniqueness
1-[(2-methylphenyl)methyl]-4-(prop-1-en-2-yl)-1H-1,2,3-triazole is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-[(2-methylphenyl)methyl]-4-prop-1-en-2-yltriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-10(2)13-9-16(15-14-13)8-12-7-5-4-6-11(12)3/h4-7,9H,1,8H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEKMAQQSSVVOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(N=N2)C(=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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